molecular formula C11H14ClN3O B1375842 1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride CAS No. 1384428-19-6

1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride

Cat. No. B1375842
M. Wt: 239.7 g/mol
InChI Key: BSCMGZSMMYUDIC-UHFFFAOYSA-N
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Description

1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is a compound that contains a 1,2,4-oxadiazole heterocyclic ring . This five-membered ring, which consists of one oxygen and two nitrogen atoms, has unique bioisosteric properties and a wide spectrum of biological activities . It’s worth noting that the interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles has gained momentum due to their versatility in drug discovery . Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .


Molecular Structure Analysis

Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole and 1,3,4-oxadiazole .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-oxadiazoles are diverse and have been the subject of many studies . They have been synthesized as anti-infective agents with various activities .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry
    • Application Summary : Compounds with the 1,2,4-oxadiazole structure, such as “1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride”, have been synthesized and studied as potential anti-infective agents . These compounds have shown anti-bacterial, anti-viral, and anti-leishmanial activities .
    • Methods of Application : The synthesis of these compounds involves the creation of nitrogen- and oxygen-containing scaffolds . The specific procedures and technical details would depend on the exact synthetic route chosen.
    • Results or Outcomes : The effectiveness of these compounds against various infectious diseases has been demonstrated, although the specific results would depend on the exact compound and the disease being targeted .
  • Scientific Field: Agricultural Chemistry

    • Application Summary : 1,2,4-Oxadiazole derivatives, including “1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride”, have been synthesized and evaluated for their agricultural activities . These compounds have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
    • Methods of Application : The synthesis of these compounds involves the creation of nitrogen- and oxygen-containing scaffolds . The specific procedures and technical details would depend on the exact synthetic route chosen.
    • Results or Outcomes : Some of these compounds showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .
  • Scientific Field: Energetic Materials

    • Application Summary : Certain 1,2,4-oxadiazole derivatives have been synthesized and evaluated as potential energetic materials .
    • Methods of Application : The synthesis of these compounds involves the creation of nitrogen- and oxygen-containing scaffolds . The specific procedures and technical details would depend on the exact synthetic route chosen.
    • Results or Outcomes : These compounds have shown promising properties as energetic materials, including low mechanical sensitivity and high gas volume after detonation .
  • Scientific Field: Antibacterial Agents

    • Application Summary : 1,2,4-Oxadiazole derivatives, including “1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride”, have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .
    • Methods of Application : The synthesis of these compounds involves the creation of nitrogen- and oxygen-containing scaffolds . The specific procedures and technical details would depend on the exact synthetic route chosen.
    • Results or Outcomes : Compounds 5m, 5r, 5u, 5v, 5x and 5y showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values of 36.25, 24.14, 28.82, 19.44, 25.37 and 28.52 μg/mL, respectively .
  • Scientific Field: Anticancer Research

    • Application Summary : Some 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer properties .
    • Methods of Application : The MTT test is used to quantify the living cells by measuring the activity of mitochondrial enzymes .
    • Results or Outcomes : The specific results would depend on the exact compound and the cancer cell line being targeted .

Future Directions

The future directions of 1,2,4-oxadiazoles in drug discovery are promising. The uncommon potential of 1,2,4-oxadiazoles has attracted medicinal chemists’ attention, leading to the discovery of a few presently accessible drugs containing 1,2,4-oxadiazole unit . The interest in a 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years .

properties

IUPAC Name

1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-8(12)11-13-10(14-15-11)7-9-5-3-2-4-6-9;/h2-6,8H,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCMGZSMMYUDIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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